molecular formula C18H11ClFN5O2 B2405893 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-76-8

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2405893
CAS No.: 869068-76-8
M. Wt: 383.77
InChI Key: QIOGWOHGZBNMSF-UHFFFAOYSA-N
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Description

This compound is a purine derivative characterized by a substituted bicyclic core. At position 2, it features a 4-chlorophenyl group, while position 9 is substituted with a 4-fluorophenyl moiety. The purine scaffold is further modified by an 8-oxo group and a 6-carboxamide functional group.

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGWOHGZBNMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.

    Oxidation and Carboxylation: The final steps involve the oxidation of the purine core to introduce the oxo group and the carboxylation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the chlorophenyl or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with six analogs, highlighting substituent variations and physicochemical properties:

Compound Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight Key Structural Features
Target : 2-(4-Chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Chlorophenyl 4-Fluorophenyl C₁₈H₁₂ClFN₅O₂ 391.77 g/mol Halogenated aryl groups (Cl, F); planar purine core with carboxamide
Analog 1 : 2-(3-Bromophenyl)-9-(4-tert-butylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Bromophenyl 4-tert-Butylphenyl C₂₂H₂₁BrN₅O₂ 491.34 g/mol Bulky tert-butyl group enhances hydrophobicity; bromine increases molecular weight
Analog 2 : 2-(2,4-Dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dichlorophenyl 4-Fluorophenyl C₁₈H₁₁Cl₂FN₅O₂ 426.21 g/mol Electron-withdrawing dichloro substitution; potential steric hindrance at position 2
Analog 3 : 2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl C₁₉H₁₇N₆O₃ 389.38 g/mol Hydroxyl group introduces H-bond donor; methoxy improves solubility
Analog 4 : 9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 g/mol Ethoxy group enhances lipophilicity; ortho substitution may distort molecular planarity
Analog 5 : 2-Methyl-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 g/mol Minimal steric bulk; methyl groups may reduce metabolic stability

Key Observations :

Halogenation Effects: The target compound’s 4-chlorophenyl and 4-fluorophenyl groups balance electron-withdrawing effects and moderate lipophilicity. Analog 2’s 2,4-dichlorophenyl group introduces steric hindrance, which may impede binding to flat enzymatic active sites compared to the target’s single para-chloro substituent .

Functional Group Diversity: Analog 3’s hydroxyl and methoxy groups improve solubility but may increase metabolic oxidation risks. The target compound lacks these polar groups, favoring stability in hydrophobic environments .

Steric and Electronic Profiles :

  • Analog 5 ’s methyl groups reduce steric bulk, enabling tighter packing in crystal lattices (as seen in isostructural analogs from ) but may compromise target selectivity .

Biological Activity

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as C926-0260, is a synthetic compound belonging to the purine derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogenated phenyl groups and an oxo group on the purine structure suggests that it may interact with various biological targets.

Chemical Structure

The molecular formula of C926-0260 is C18H11ClFN5O2C_{18}H_{11}ClFN_5O_2. Its structural features include:

  • Chlorine and fluorine substituents on the phenyl rings, which can enhance biological activity through electronic effects.
  • An oxo group at the 8-position of the purine ring, which is often associated with increased reactivity and potential interactions with biological macromolecules.

The biological activity of C926-0260 is hypothesized to involve interactions with specific enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

Anticancer Activity

Recent studies have indicated that C926-0260 exhibits anticancer properties , particularly against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation in breast cancer (MCF-7) and other cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
Hek29318.3Cell cycle arrest

Antimicrobial Activity

C926-0260 has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential . Inhibition assays against cyclooxygenase (COX) enzymes revealed that C926-0260 can reduce inflammatory mediators, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of C926-0260 on MCF-7 cells, reporting a significant decrease in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of C926-0260 against a panel of bacteria, noting that it exhibited a bactericidal effect at MIC values lower than traditional antibiotics, suggesting potential for development into a new antimicrobial agent.
  • Inflammation Model : In vivo studies using an animal model for inflammation demonstrated that administration of C926-0260 significantly reduced edema and inflammatory cytokines compared to control groups.

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